molecular formula C15H32O B157577 Pentadecan-8-ol CAS No. 1653-35-6

Pentadecan-8-ol

Cat. No. B157577
CAS RN: 1653-35-6
M. Wt: 228.41 g/mol
InChI Key: AXCJQGZCVXCVAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the creation of novel intermediates. For instance, the synthesis of regioisomeric bicyclo[9.3.1]pentadecane-3-one derivatives, which are valuable for the development of new diterpenoids, was achieved through a key intramolecular Dieckmann cyclisation, demonstrating the intricacy of organic synthesis . Similarly, the synthesis of (5R, 7S, 13S)-13-methoxy-1,6,8-trioxadispiro[4.1.5.3]pentadecane from tri-O-acetyl-d-glucal involved a homologation process and a double radical abstraction, highlighting the sophisticated techniques required to construct spiroacetal systems .

Molecular Structure Analysis

The molecular structure of organic compounds plays a crucial role in their reactivity and function. The pentadecatungstotrivanadodiphosphoric heteropoly acid with a Dawson structure is an example of a compound with a complex molecular architecture, which was confirmed through various characterization techniques such as ICP-MS, IR, UV, XRD, and (31)P NMR . This compound's structure is significant for its high conductivity and the mechanism of proton conduction.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to the formation of products with interesting properties. The novel donor-acceptor pentad featuring subphthalocyanine and fullerene, along with three phenothiazine entities, undergoes ultrafast photoinduced electron transfer (PET) and slower charge recombination, which are key processes in photosynthetic reaction centers . This study exemplifies the dynamic nature of chemical reactions in organic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are directly influenced by their molecular structures. The pentadecatungstotrivanadodiphosphoric heteropoly acid exhibits excellent conductivity, which is attributed to its Dawson structure. Electrochemical impedance spectroscopy (EIS) measurements indicated a high conductivity and provided insights into the activation energy for proton conduction, suggesting a Vehicle mechanism for this process . Additionally, the antiviral activities of 1,4-pentadien-3-one derivatives containing the 1,3,4-oxadiazole moiety were studied, and the structure-activity relationship was analyzed using 3D-QSAR models, revealing that certain substituents could enhance antiviral activity .

Scientific Research Applications

Antimicrobial Activity

Pentadecane, a compound closely related to Pentadecan-8-ol, has been shown to exhibit antimicrobial activity. A study by Bruno et al. (2015) found that it decreases growth in Leishmania infantum parasites, suggesting potential as an antimicrobial agent (Bruno et al., 2015).

Thermal Energy Storage

Pentadecane, a hydrocarbon closely related to Pentadecan-8-ol, has been used as a phase change material (PCM) in thermal energy storage applications. A study by Konuklu and Erzin (2019) demonstrated that microencapsulated pentadecane can be effective for thermal energy storage, highlighting its potential in this field (Konuklu & Erzin, 2019).

Battery Safety

In the context of lithium-ion batteries, pentadecane has been explored as a thermal-runaway retardant. Shi et al. (2017) found that pentadecane can significantly reduce the maximum temperature in batteries, indicating its utility in enhancing battery safety (Shi et al., 2017).

Phase Transition Properties

The phase transition properties of n-pentadecane, which shares the pentadecane structure, were studied under high temperature and pressure. Research by Er-wei et al. (2009) showed changes in vibration modes and phase transitions under these conditions, useful in understanding the behavior of similar compounds (Er-wei et al., 2009).

Environmental Remediation

A study on the ex situ electrokinetic bioremediation of pentadecane-contaminated kaolinite by Kim et al. (2005) indicated that pentadecane can be effectively removed from soil, showcasing its potential in environmental remediation processes (Kim et al., 2005).

Conductive Composites

Research on pentadecane functionalized graphite oxide sheets by Guimont et al. (2014) revealed its application in creating electrically conductive polyethylene/graphite oxide composites, highlighting its use in advanced material science (Guimont et al., 2014).

Safety And Hazards

Pentadecan-8-ol may cause long-lasting harmful effects to aquatic life . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire caused by this substance . It is advised to store Pentadecan-8-ol in a well-ventilated place and keep the container tightly closed .

properties

IUPAC Name

pentadecan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCJQGZCVXCVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167880
Record name Pentadecan-8-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentadecan-8-ol

CAS RN

1653-35-6
Record name 8-Pentadecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1653-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecan-8-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-PENTADECANOL
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Record name Pentadecan-8-ol
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Record name Pentadecan-8-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
AE Zemlyakov, VN Tsikalova, VV Tsikalov… - Russian journal of …, 2008 - Springer
… Pentadecan-8-ol, nonadecan-10-ol, and tricosan-12-ol were glycosylated by the oxazoline method. Based on the corresponding glucosaminides, alkyl β-glycosides of 4,6-é-…
Number of citations: 5 link.springer.com
AE Zemliakov, VN Tsikalova, VV Tsikalov… - Bioorganicheskaia …, 2008 - europepmc.org
Symmetric secondary linear alcohols were proposed as aglycones for the synthesis of lipophilic beta-glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP). Pentadecan-8-ol, …
Number of citations: 2 europepmc.org
X Kong, S Dai, G Wang, Z Zhang, L Zhang… - … Crystals and Liquid …, 2017 - Taylor & Francis
… into pentadecan-8-ol (2) by nucleophilic substitution and then nucleophilic addition reaction. Pentadecan-8-amine (4) was prepared by Gabriel reaction from pentadecan-8-ol (2) …
Number of citations: 5 www.tandfonline.com
LIN Tao, C Xi, Z Xuefeng, LI Jiaming… - … Conference on High …, 2018 - ieeexplore.ieee.org
In recent years, first principle calculation has been widely used in various fields including condensed matter physics, theoretical chemical to get a microscopic and intrinsic …
Number of citations: 0 ieeexplore.ieee.org
A Fürstner, G Seidel - Synthesis, 1995 - thieme-connect.com
Sodium deposited on inorganic supports such as Al 2 O 3, TiO 2 and NaCl (‘high-surface sodium’) is a cheap, readily prepared, nonpyrophoric reducing agent for TiCl 3. The low-valent …
Number of citations: 23 www.thieme-connect.com
W He, S Liu, P Heponiemi, M Heinonen, A Marsol-Vall… - Food Chemistry, 2021 - Elsevier
Composition of volatile compounds and concentrations of sugars and organic acids were studied in apple ciders produced with Saccharomyces cerevisiae and Schizosaccharomyces …
Number of citations: 40 www.sciencedirect.com
J Requena, ME Velaz, JR Guerrero… - The Journal of membrane …, 1985 - Springer
… is located in the middle of an odd-number carbon chain, it was found that tridecan-7-ol reduced the height of the compound action potential in about 1400 min, while pentadecan-8-ol …
Number of citations: 27 link.springer.com
VV Kamzolkin, AN Bashkirov, KM Sokova… - Petroleum Chemistry …, 1962 - Elsevier
1. It has been established that, in the liquid-phase oxidation of normal aliphatic alcohols, in addition to oxidation of the alcohol molecules at the position of the OH group, oxidation in the …
Number of citations: 3 www.sciencedirect.com
Q Lin, G Ma, H Gong - ACS Catalysis, 2021 - ACS Publications
… In addition to the routine alkyl scaffolds shown in the products 3 and 5, the reactive secondary benzyl alcohol activated by TBAC and the more sterically hindered pentadecan-8-ol …
Number of citations: 28 pubs.acs.org
A Orita, Y Hamada, T Nakano… - … –A European Journal, 2001 - Wiley Online Library
… Acetyl esters 19 and 20 were prepared by acetylation of pentadecan-8-ol25 and 1,2,3,4-tetrahydronaphthol26 derived by the LiAlH 4 reduction of 8-pentadecanone and 1-tetralone. …

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